molecular formula C12H8N2O2 B12218955 Phenazine-1,7-diol

Phenazine-1,7-diol

Cat. No.: B12218955
M. Wt: 212.20 g/mol
InChI Key: OMRMYNFKUTXJCI-UHFFFAOYSA-N
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Description

Phenazine-1,7-diol is a derivative of the phenazine family, known for its diverse biological and chemical properties. Phenazines are nitrogen-containing heterocyclic compounds that have been extensively studied due to their wide range of applications in medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered attention for its potential antimicrobial, antitumor, and antioxidant activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenazine-1,7-diol can be achieved through various methods. One common approach involves the oxidative cyclization of 1,2-diaminobenzene derivatives. This method typically requires the presence of an oxidizing agent such as ferric chloride or potassium permanganate under controlled conditions. Another method involves the condensation of 1,2-diaminobenzenes with appropriate aldehydes or ketones, followed by cyclization.

Industrial Production Methods: Industrial production of this compound often employs large-scale oxidative cyclization processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques. The choice of oxidizing agents and reaction conditions is critical to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Phenazine-1,7-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in the synthesis of other phenazine derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone form.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenazine ring, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include ferric chloride, potassium permanganate, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Functionalized phenazine derivatives with halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

Phenazine-1,7-diol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex phenazine derivatives with tailored properties.

    Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for developing new antibiotics.

    Medicine: this compound has shown promise in anticancer research due to its ability to induce apoptosis in cancer cells.

    Industry: It is used in the development of dyes, pigments, and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of phenazine-1,7-diol involves its ability to generate reactive oxygen species (ROS) through redox cycling. This property is crucial for its antimicrobial and anticancer activities. The compound can interact with cellular components, leading to oxidative stress and subsequent cell death. In cancer cells, this compound can induce apoptosis by activating specific signaling pathways and molecular targets, such as caspases and mitochondrial proteins.

Comparison with Similar Compounds

Phenazine-1,7-diol can be compared with other phenazine derivatives, such as phenazine-1-carboxylic acid and phenazine-1,6-diol. While all these compounds share a common phenazine core, their unique functional groups confer distinct chemical and biological properties. For instance:

    Phenazine-1-carboxylic acid: Known for its potent antimicrobial activity, particularly against plant pathogens.

    Phenazine-1,6-diol: Exhibits strong antioxidant properties and is used in the development of materials with enhanced stability.

This compound stands out due to its balanced combination of antimicrobial, antitumor, and antioxidant activities, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

phenazine-1,7-diol

InChI

InChI=1S/C12H8N2O2/c15-7-4-5-8-10(6-7)13-9-2-1-3-11(16)12(9)14-8/h1-6,15-16H

InChI Key

OMRMYNFKUTXJCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C3C=CC(=CC3=N2)O

Origin of Product

United States

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